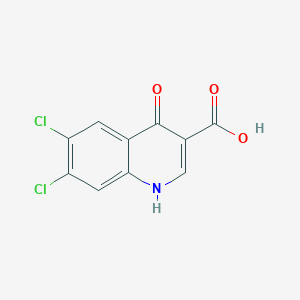

6,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

説明

Overview of Quinoline (B57606) Core Structure and its Significance in Chemical Research

The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental scaffold in chemical and medicinal research. researchgate.netwisdomlib.org This "privileged structure" is present in numerous natural products, synthetic compounds, and FDA-approved drugs, highlighting its versatility and importance. researchgate.netnih.gov The quinoline motif's significance stems from its ability to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. orientjchem.org

Quinoline and its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, and antiviral properties. nih.govorientjchem.org The structural rigidity of the fused ring system, combined with the diverse substitution patterns possible on both the benzene and pyridine rings, allows for the fine-tuning of its pharmacological profile. orientjchem.org This has made the quinoline core a central template in drug discovery programs, leading to the development of critical therapeutic agents like quinine (B1679958) and chloroquine. nih.govijpsjournal.com

Contextualization of 4-Hydroxyquinoline-3-carboxylic Acid Motif in Organic Synthesis and Biological Studies

Within the broader class of quinolines, the 4-hydroxyquinoline-3-carboxylic acid motif (also known as the 4-quinolone-3-carboxylic acid motif) is a particularly important pharmacophore. nih.gov This structural unit is the cornerstone of the quinolone class of antibiotics. nih.gov The synthesis of this motif has been extensively studied, with common methods including the Conrad-Limpach reaction and variations thereof, often starting from anilines and derivatives of malonic acid. google.comnih.govorgsyn.org

Beyond its well-established antibacterial role, the 4-hydroxyquinoline-3-carboxylic acid scaffold has proven to be a multivalent platform for developing agents with diverse biological activities. nih.gov Researchers have explored its potential in developing antitumor agents, HIV-1 integrase inhibitors, and modulators of cannabinoid receptors. nih.govnih.gov The presence of the carboxylic acid at the 3-position and the hydroxyl group at the 4-position are crucial for interacting with various biological targets, often through chelation of metal ions or formation of key hydrogen bonds. nih.gov For example, the carboxylate group is known to form a salt bridge with arginine residues in the binding pocket of dihydroorotate (B8406146) dehydrogenase (DHODH), a target for cancer therapy. nih.gov

Rationale for Investigating Dichloro-Substituted Quinoline Carboxylic Acids

The strategic placement of two chlorine atoms on the quinoline core of 4-hydroxyquinoline-3-carboxylic acid is a rational approach in medicinal chemistry to modulate the compound's properties and biological activity. Halogenation, particularly with chlorine, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Introducing two chlorine atoms can enhance the molecule's ability to penetrate cell membranes and can influence its binding affinity and selectivity for specific biological targets.

The position of the dichloro-substitution is critical in determining the resulting biological effects. For example, studies on various dichloro-4-quinolinol-3-carboxylic acid isomers have demonstrated that the substitution pattern directly impacts their antioxidant capabilities. nih.gov Different isomers show varying efficiencies in scavenging free radicals and protecting against oxidative damage to lipids and DNA. nih.gov This highlights that the rationale for investigating dichloro-substituted quinolines is not just about the presence of halogens, but their precise location on the aromatic ring system, which allows for the systematic exploration of structure-activity relationships. acs.org

Academic Research Landscape of 6,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid and Related Analogs

The academic research landscape for this compound specifically is part of a broader investigation into substituted quinoline carboxylic acids. While detailed studies on the 6,7-dichloro isomer itself are not as prevalent as for other analogs, significant research on related dichloro-isomers provides a strong predictive framework for its potential activities.

A key study investigated the antioxidant properties of several dichloro-4-quinolinol-3-carboxylic acid isomers, providing valuable comparative data. nih.gov The findings from this research underscore the potent antioxidant potential of this class of compounds.

| Compound | Radical Scavenging Activity (Highest) | Lipid Protection (Highest Efficacy) | DNA Protection (.OH-mediated) | DNA Protection (AAPH-induced) |

|---|---|---|---|---|

| 5,7-DCQA | ABTS+, DPPH, Galvinoxyl | - | - | - |

| 6,8-DCQA | - | Methyl Linoleate (B1235992) | Efficient | - |

| 5,8-DCQA | - | - | Efficient | Active |

| 7-CQA | - | - | - | Active |

Data sourced from a study on the synthesis and antioxidant abilities of dichloro-4-quinolinol-3-carboxylic acids. nih.gov

This data illustrates how the positioning of the chloro substituents fine-tunes the antioxidant profile of the molecule. For instance, 5,7-DCQA was the most potent radical scavenger, while 6,8-DCQA showed the highest efficacy in protecting methyl linoleate from oxidation. nih.gov Furthermore, both 5,8- and 6,8-DCQA were effective at protecting DNA from hydroxyl radical-mediated oxidation. nih.gov Based on these findings, it is plausible that this compound also possesses significant biological activity, warranting further investigation into its specific properties as an inhibitor of cellular respiration or as a modulator of other cellular targets. nih.govnih.gov Research into related analogs, such as 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives, continues to expand the understanding of how modifications to the core quinoline structure impact biological function. mdpi.comrsc.org

Structure

3D Structure

特性

IUPAC Name |

6,7-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-6-1-4-8(2-7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCGHXVOVSHPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801233951 | |

| Record name | 6,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26893-20-9 | |

| Record name | 6,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26893-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Diverse Synthetic Routes for 4-Hydroxyquinoline-3-carboxylic Acid Scaffolds

The foundational 4-hydroxyquinoline-3-carboxylic acid structure can be assembled through several classic and modern organic synthesis reactions.

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org This process begins with the condensation of an aniline (B41778) with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonic ester intermediate. wikipedia.orgresearchgate.net This is followed by a thermal cyclization, often at high temperatures in a high-boiling point solvent like diphenyl ether or Dowtherm A, to construct the quinoline (B57606) ring. mdpi.comorgsyn.orgablelab.eu The reaction proceeds through a 6-electron cyclization process, yielding a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification (hydrolysis of the ester group with a base like sodium hydroxide) produces the carboxylic acid. wikipedia.orgchemicalbook.com The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups at the meta-position. wikipedia.org

Condensation: Aniline + Diethyl ethoxymethylenemalonate → Diethyl anilinomethylenemalonate. researchgate.net

Cyclization: Thermal treatment → Ethyl 4-hydroxyquinoline-3-carboxylate. ablelab.eu

Saponification: Hydrolysis with NaOH → 4-Hydroxyquinoline-3-carboxylic acid. wikipedia.org

An alternative route to quinoline-4-carboxylic acids is the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction). wikipedia.orgjocpr.com This method involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound (a ketone or aldehyde) in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism starts with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. wikipedia.org The enamine subsequently undergoes cyclization and dehydration to yield the final substituted quinoline-4-carboxylic acid. wikipedia.org The Pfitzinger reaction provides a convenient one-pot synthesis for these scaffolds from enolizable ketones. jocpr.com

Modern synthetic chemistry has incorporated microwave-assisted techniques to improve the efficiency of traditional reactions like the Gould-Jacobs synthesis. ablelab.euasianpubs.org The use of microwave irradiation can dramatically reduce reaction times and often increase product yields compared to conventional heating methods. ablelab.euresearchgate.net For instance, the high temperatures required for the intramolecular cyclization step can be achieved much more rapidly with microwaves. ablelab.eu This approach not only accelerates the synthesis but can also lead to cleaner reactions with fewer byproducts. researchgate.net Studies have shown that heating the reaction mixture with microwaves to temperatures above the solvent's boiling point can significantly improve yields and shorten reaction times. ablelab.eu

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | Minutes ablelab.eu |

| Energy Source | Oil bath, heating mantle | Microwave reactor |

| Temperature Control | Less precise, potential for overheating | Precise and rapid heating ablelab.eu |

| Yields | Often lower researchgate.net | Often higher ablelab.euasianpubs.org |

The specific substituents on the final quinoline ring are determined by the choice of starting materials. To synthesize 6,7-dichloro-4-hydroxyquinoline-3-carboxylic acid, the process typically starts with a dichlorinated aniline, specifically 3,4-dichloroaniline (B118046). researchgate.net This substituted aniline is then reacted with a malonic ester derivative, most commonly diethyl ethoxymethylenemalonate (EMME), in the first step of the Gould-Jacobs reaction. wikipedia.orgorgsyn.orgchemicalbook.com The positions of the chlorine atoms on the aniline precursor directly dictate their final location on the benzene (B151609) portion of the quinoline ring system. researchgate.net

Regioselective Dichlorination Strategies for the Quinoline Ring System

While direct halogenation of the quinoline ring is possible, achieving specific substitution patterns can be challenging. For the synthesis of this compound, the strategy overwhelmingly relies on incorporating the chlorine atoms from the outset.

The most direct and widely used method for obtaining the 6,7-dichloro substitution pattern is not through the chlorination of a pre-formed quinoline ring, but by employing a precursor that already contains the chlorine atoms in the desired positions. The Gould-Jacobs cyclization of 3,4-dichloroaniline with EMME naturally leads to the formation of the this compound ethyl ester. researchgate.net This approach circumvents the challenges of regioselectivity associated with electrophilic aromatic substitution on the quinoline core itself.

Derivatization from Intermediate Quinoline Carboxylic Acids

The carboxylic acid group at the C3 position of the quinoline ring is a versatile functional handle for further molecular modification. Derivatization through reactions such as esterification and amidation allows for the synthesis of a wide array of analogs with potentially modulated properties.

Esterification Reactions and Challenges

Esterification of quinoline-3-carboxylic acids can be accomplished through several methods, though challenges can arise depending on the other substituents present on the quinoline core. The classic Fischer esterification, which involves heating the carboxylic acid in an excess of alcohol with a strong acid catalyst (e.g., H₂SO₄), is a common approach. masterorganicchemistry.com However, for sensitive substrates like chloro-substituted 4-hydroxyquinolines, these harsh acidic conditions can lead to undesirable side reactions. researchgate.net

One significant challenge is the potential for hydrolysis of other functional groups. For example, attempts to esterify 2-chloro-4-hydroxyquinoline-3-carboxylic acid using methanol (B129727) and catalytic sulfuric acid resulted not in the desired methyl ester, but in the formation of the methyl ester of 1H-4-hydroxy-2-oxoquinoline-3-carboxylic acid. researchgate.net This indicates that the water produced during esterification was sufficient to hydrolyze the chloro group at the C2 position to a quinol-2-one. researchgate.net

To overcome such challenges, milder esterification methods are employed. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) allows the reaction to proceed at room temperature under non-acidic conditions. orgsyn.org This method avoids the generation of water as a byproduct and is suitable for a wide variety of acids and alcohols, including those with acid-labile functional groups. orgsyn.org An alternative synthetic strategy involves carrying out the final ring-closing cyclization on a precursor that already contains the desired ester functionality, thereby bypassing the need to esterify the final heterocyclic acid. researchgate.netchemicalbook.com

Table 2: Comparison of Esterification Methods for Quinoline Carboxylic Acids

| Method | Reagents | Conditions | Advantages | Challenges/Disadvantages | Source(s) |

| Fischer Esterification | Alcohol (serves as solvent), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Simple reagents, inexpensive. | Harsh conditions can cause side reactions (e.g., hydrolysis of chloro-substituents), equilibrium reaction. | masterorganicchemistry.comresearchgate.net |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Aprotic solvent (e.g., CH₂Cl₂), Room Temperature | Mild, non-acidic conditions, high efficiency, suitable for sensitive substrates. | Stoichiometric amounts of coupling agents required, formation of dicyclohexylurea byproduct. | orgsyn.org |

| Precursor Synthesis | Diethyl ethoxymethylenemalonate, Substituted Aniline | High Temperature Cyclization (e.g., in Dowtherm A) | Bypasses direct esterification of the final, potentially sensitive, quinoline acid. | Requires a multi-step synthesis designed from the start to incorporate the ester. | researchgate.netchemicalbook.com |

Amidation and Hydrazide Formation

Amidation The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry. Direct amidation by heating a carboxylic acid with an amine is often inefficient and requires high temperatures, which can be detrimental to complex molecules. Modern synthetic chemistry relies on a variety of coupling agents to facilitate amide bond formation under mild conditions. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base. nih.gov A protocol using EDC and DMAP with a catalytic amount of HOBt has proven effective for coupling electron-deficient amines with functionalized carboxylic acids. nih.gov

Other catalytic systems have also been developed. Boric acid has emerged as an inexpensive and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org Similarly, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene (B28343). researchgate.net These methods provide robust alternatives for synthesizing amide derivatives from quinoline carboxylic acids. orgsyn.orgresearchgate.net

Hydrazide Formation Acid hydrazides are valuable synthetic intermediates used in the construction of various heterocyclic systems. osti.gov The most common method for preparing a hydrazide from a carboxylic acid is a two-step process: first, the acid is converted to its corresponding ester, which is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). rjptonline.orgmdpi.com This hydrazinolysis of the ester is typically carried out in a protic solvent like ethanol (B145695). rjptonline.org

Direct conversion of carboxylic acids to hydrazides is also possible. One reported method involves grinding the carboxylic acid with hydrazine hydrate under solvent-free conditions. rjptonline.org More recently, a continuous flow process has been developed for the synthesis of acid hydrazides directly from carboxylic acids, offering advantages in scalability and safety. osti.gov Another approach for activating the carboxylic acid involves the use of 1,3,5-triazine (B166579) derivatives, which allows for the selective formation of the desired monoacylhydrazide from the parent acid and hydrazine. google.com

Table 3: Synthetic Routes to Amides and Hydrazides from Carboxylic Acids

| Derivative | Method | Key Reagents | Conditions | Key Features | Source(s) |

| Amide | Coupling Agent Mediated | EDC, HOBt, DMAP | Room temperature, various solvents | Highly efficient for a broad range of substrates, including electron-deficient amines. | nih.gov |

| Amide | Boric Acid Catalysis | Boric Acid (catalyst) | Toluene, reflux | "Green" catalyst, good for large-scale synthesis, preserves stereochemistry. | orgsyn.org |

| Hydrazide | Via Ester Intermediate | Alcohol/Acid (for ester), then Hydrazine Hydrate | Two steps: Esterification followed by hydrazinolysis in ethanol. | A widely used and reliable, though indirect, method. | rjptonline.orgmdpi.com |

| Hydrazide | Direct Conversion (Flow) | Acid, SOCl₂ (for activation), Hydrazine Hydrate | Continuous flow reactor, short residence times | Scalable, enhanced safety, efficient for a variety of acid types. | osti.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a final product of high purity. The techniques employed depend on the physical and chemical properties of the target compound and the impurities present.

For the final carboxylic acid product, a common and effective purification method involves an acid-base workup. The crude product can be dissolved in an aqueous base, such as 10% sodium hydroxide (B78521) solution, to form a water-soluble sodium salt. orgsyn.orggoogle.com Insoluble, non-acidic impurities can then be removed by filtration or extraction with an organic solvent. orgsyn.org The aqueous solution is subsequently acidified with a strong acid like hydrochloric acid, causing the purified carboxylic acid to precipitate out of the solution. orgsyn.orggoogle.com The solid product is then collected by suction filtration, washed thoroughly with water to remove residual salts, and dried. orgsyn.orggoogle.com

Crystallization is a primary technique for purifying solid intermediates and the final compound. After the synthesis or initial isolation, the crude product is typically filtered from the reaction mixture and washed with a suitable solvent to remove residual reagents and soluble byproducts. orgsyn.org For instance, washing with a non-polar solvent like Skellysolve B or toluene can remove high-boiling reaction solvents like Dowtherm A. orgsyn.org The washed solid can then be recrystallized from an appropriate solvent, such as ethanol or methanol, to achieve high purity. google.com The process involves dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes, leaving impurities behind in the mother liquor. The final step is collection via filtration and drying. google.com

Table 4: Summary of Purification Techniques

| Technique | Step | Purpose | Example Solvents/Reagents | Source(s) |

| Filtration | Initial Isolation | Separation of the solid crude product from the reaction mixture. | N/A | orgsyn.orggoogle.com |

| Solvent Washing | Post-filtration | Removal of residual high-boiling solvents and soluble impurities from the crude solid. | Skellysolve B, Toluene, Acetone | researchgate.netorgsyn.org |

| Acid-Base Workup | Purification | Separation of the acidic product from neutral or basic impurities. | 10% NaOH (to dissolve), HCl (to precipitate). | orgsyn.orggoogle.com |

| Recrystallization | Final Purification | To obtain the final product with high purity by removing impurities that are soluble in the mother liquor. | Ethanol, Methanol | google.com |

Advanced Structural Analysis and Tautomeric Considerations

Spectroscopic Insights into Molecular Conformation

While specific experimental spectra for 6,7-dichloro-4-hydroxyquinoline-3-carboxylic acid are not widely published, its spectral characteristics can be reliably predicted based on its functional groups and by analogy to closely related compounds, such as 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

NMR spectroscopy is a fundamental tool for elucidating the carbon skeleton and the environment of protons within a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the hydroxyl and carboxylic acid groups. The protons on the quinoline (B57606) core, H-2, H-5, and H-8, would appear as singlets or doublets in the aromatic region (typically δ 7.0-9.0 ppm). The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets that are exchangeable with D₂O.

¹³C NMR Spectroscopy : The carbon NMR spectrum would provide information on all carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the carboxylic acid (δ > 160 ppm), the C4 carbon bearing the hydroxyl group (or carbonyl in the tautomeric form), and the carbons attached to the chlorine atoms, which would be influenced by the halogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | ~8.9 (s) | ~145 |

| C3 | - | ~110 |

| C4 | - | ~175 |

| C4a | - | ~140 |

| C5 | ~8.2 (s) | ~128 |

| C6 | - | ~130 (C-Cl) |

| C7 | - | ~135 (C-Cl) |

| C8 | ~8.0 (s) | ~120 |

| C8a | - | ~125 |

| COOH | ~15.0 (br s) | ~168 |

| OH | ~12.0 (br s) | - |

Note: These are estimated values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by vibrations from the hydroxyl, carboxylic acid, and dichlorinated quinoline moieties.

Key expected vibrations include:

O-H Stretching : A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. vscht.czspectroscopyonline.com

C=O Stretching : A strong, sharp absorption in the range of 1680-1720 cm⁻¹ corresponding to the carbonyl of the carboxylic acid. spectroscopyonline.com

C=C and C=N Stretching : Multiple bands in the 1450-1620 cm⁻¹ region, arising from the aromatic quinoline ring system.

C-O Stretching : A band in the 1210-1320 cm⁻¹ region associated with the carboxylic acid C-O bond. spectroscopyonline.com

C-Cl Stretching : Vibrations for the two C-Cl bonds are expected in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1680-1720 | Strong |

| Aromatic Ring | C=C / C=N stretch | 1450-1620 | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The nominal molecular weight of this compound (C₁₀H₅Cl₂NO₃) is approximately 257 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak (M⁺) in a mass spectrum would exhibit a characteristic isotopic pattern. The (M) peak would be accompanied by an (M+2) peak of about two-thirds the intensity and an (M+4) peak of about one-ninth the intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the parent ion. A prominent fragmentation would be the decarboxylation (loss of CO₂), leading to a significant fragment ion.

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₅Cl₂NO₃ |

| Molecular Weight | 257.06 g/mol |

| Predicted M⁺ Isotope Pattern | m/z ~257 (100%), ~259 (65%), ~261 (10%) |

Crystallographic Analysis of Crystalline Forms

While a specific single-crystal X-ray diffraction study for this compound has not been reported in detail, the principles of crystal engineering allow for a robust prediction of its solid-state structure.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique would confirm bond lengths, bond angles, and the specific tautomeric form present in the crystal. It is highly probable that the compound crystallizes in the 4-quinolone tautomeric form, which is common for related 4-hydroxyquinolines. This analysis would also reveal the planarity of the quinoline ring system and the orientation of the carboxylic acid substituent.

The solid-state structure of this compound is expected to be heavily influenced by hydrogen bonding. Carboxylic acids are well-known to form strong, centrosymmetric dimers via hydrogen bonds between their carboxyl groups (an R²₂(8) graph-set motif). This is a highly robust and predictable interaction.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Tautomerism and Intramolecular Hydrogen Bonding in the 4-Hydroxyquinoline-3-carboxylic Acid Moiety

The 4-hydroxyquinoline-3-carboxylic acid scaffold, the core of the title compound, is characterized by a significant tautomeric equilibrium between its enol and keto forms. This equilibrium is not static but is influenced by various factors, including the formation of strong intramolecular hydrogen bonds, which play a crucial role in the stabilization of the respective tautomers. rsc.orgmdpi.com

Experimental and Theoretical Evidence for Tautomeric Forms (e.g., Keto-Enol)

The compound can exist as two primary constitutional isomers that are readily interconverted: the 4-hydroxy (enol) tautomer and the 4-oxo (keto) tautomer, also known as a quinolone. libretexts.orgmasterorganicchemistry.com The equilibrium between these forms is a well-documented phenomenon in related 4-hydroxyquinoline (B1666331) systems. rsc.orgwikipedia.org For simple carbonyl compounds, the keto form is generally more stable and thus favored at equilibrium. libretexts.org

The presence of the carboxylic acid group at the 3-position introduces a critical feature: the capacity for strong intramolecular hydrogen bonding. mdpi.com In the keto tautomer (6,7-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), a stabilizing intramolecular hydrogen bond can form between the carboxylic acid's hydroxyl proton and the oxygen of the 4-oxo group. mdpi.comresearchgate.net This interaction creates a stable six-membered quasi-ring structure. researchgate.net Conversely, studies on related compounds show that a hydrogen bond acceptor at the 3-position can also favor the enol form through similar intramolecular hydrogen bonding. rsc.org

The existence and relative populations of these tautomers are investigated through a combination of experimental and theoretical methods.

Experimental Evidence: Spectroscopic techniques provide direct evidence for the dominant tautomeric form in different states.

NMR Spectroscopy: 13C and 15N NMR spectroscopy are particularly powerful for distinguishing between tautomers in both solid-state and solution. researchgate.net Differences in the chemical shifts of the carbon atoms in the quinoline ring, especially C4, can indicate whether it has more single-bond (enol) or double-bond (keto) character.

IR Spectroscopy: Infrared spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in each tautomer. For example, the keto form would exhibit a distinct C=O stretching frequency for the 4-oxo group, while the enol form would be characterized by O-H stretching frequencies for the phenolic hydroxyl group. researchgate.net

X-ray Crystallography: In the solid state, X-ray diffraction provides unambiguous structural assignment of the dominant tautomer. rsc.org Studies on analogous quinolones often show the molecular (neutral) form, stabilized by intramolecular hydrogen bonds, to be exclusively present in the crystalline state. researchgate.net

Theoretical Evidence: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to predict the relative stabilities of the tautomers. researchgate.net These computational studies can calculate the energies of the different forms, providing insight into which tautomer is thermodynamically more favorable. researchgate.net For many 4-hydroxyquinoline derivatives, theoretical calculations have consistently supported the preference for the keto tautomer. researchgate.net

| Method | Key Indicators for Keto Form (4-Oxo) | Key Indicators for Enol Form (4-Hydroxy) | Reference |

|---|---|---|---|

| NMR Spectroscopy | Characteristic chemical shifts for C4 (carbonyl) and N-H proton. | Chemical shifts indicative of a C4-OH (phenolic) carbon and O-H proton. | rsc.orgresearchgate.net |

| IR Spectroscopy | Presence of C=O stretching bands for the quinolone carbonyl group. | Presence of O-H stretching bands for the phenolic group. | researchgate.net |

| X-ray Crystallography | Direct observation of the 4-oxo structure and intramolecular O-H···O=C hydrogen bond. | Direct observation of the 4-hydroxy structure. | rsc.org |

| DFT Calculations | Lower calculated ground-state energy compared to the enol form. | Lower calculated ground-state energy compared to the keto form. | researchgate.netresearchgate.net |

Influence of Chlorine Substituents on Tautomeric Equilibrium

The presence of two chlorine atoms at the 6- and 7-positions of the quinoline ring is expected to modulate the tautomeric equilibrium. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect can significantly alter the electron density distribution within the aromatic system and influence the acidity of protons involved in the tautomerization process.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, yielding valuable information about its stability, reactivity, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com It is employed to determine the optimized molecular geometry and other ground-state properties. For 6,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), would predict key structural parameters such as bond lengths and bond angles. mdpi.com These calculations provide a precise three-dimensional model of the molecule in its most stable energetic state. The resulting geometric data are crucial for understanding the molecule's spatial arrangement and steric factors.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C3-C(OOH) | ~1.48 Å |

| Bond Length | C4-OH | ~1.36 Å |

| Bond Length | C6-Cl | ~1.74 Å |

| Bond Length | C7-Cl | ~1.74 Å |

| Bond Angle | C2-C3-C4 | ~119° |

| Bond Angle | C5-C6-C7 | ~121° |

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. science.gov From the HOMO and LUMO energy values, various quantum chemical descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further characterize the molecule's reactivity. researchgate.net

Table 2: Quantum Chemical Descriptors Derived from HOMO-LUMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent neutral or nonpolar regions. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups and the nitrogen atom of the quinoline (B57606) ring, identifying them as key sites for intermolecular interactions, such as hydrogen bonding.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Based on the activity of structurally similar quinoline carboxylic acids, potential non-human biological targets can be identified for docking studies. For instance, quinoline derivatives have been investigated as inhibitors of enzymes crucial for pathogen survival. One such target is lactate (B86563) dehydrogenase (LDH) from Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Another potential target, based on studies of related compounds, is malate (B86768) dehydrogenase, an enzyme involved in cellular respiration. nih.gov

Docking simulations of this compound with these enzymes would reveal the specific amino acid residues in the active site that interact with the ligand. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces, which collectively stabilize the ligand-protein complex.

The primary outputs of a molecular docking simulation are the predicted binding mode (the conformation and orientation of the ligand in the protein's active site) and the binding affinity. The binding affinity is a numerical score, usually expressed in kcal/mol, that estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy value generally indicates a more stable complex and a higher binding affinity. researchgate.net By comparing the binding affinities of this compound against different targets, researchers can hypothesize its most likely biological targets and mechanism of action.

Table 3: Illustrative Molecular Docking Results

| Non-Human Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|

| Plasmodium falciparum Lactate Dehydrogenase (pfLDH) | -8.5 | ARG171, THR246, ILE54 |

| Malate Dehydrogenase | -7.9 | ASP150, VAL23, GLY28 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties of molecules and correlating them with experimental data, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts.

Development of QSAR Models for Biological Interactions

While specific QSAR models exclusively developed for this compound are not extensively detailed in publicly available literature, the principles of their development can be understood from studies on structurally related quinoline derivatives. The general approach involves selecting a dataset of compounds with known biological activities and a set of molecular descriptors that characterize their structural and physicochemical properties. Statistical methods are then employed to generate a predictive model.

For instance, QSAR studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have utilized machine learning algorithms to develop predictive models for their activity as P-glycoprotein inhibitors. nih.gov In such studies, a variety of 2D and 3D molecular descriptors are calculated for each compound in the series. These descriptors can encompass constitutional, topological, geometrical, and electronic properties. The goal is to identify the descriptors that have the most significant correlation with the observed biological activity.

The development process typically involves the following steps:

Data Set Selection: A series of quinoline derivatives with a range of biological activities are chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning and deep learning techniques are used to build the QSAR model. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and applicability to new compounds.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have also been applied to quinoline derivatives. mdpi.com These methods provide insights into the steric and electrostatic field requirements for optimal biological activity, which can be visualized through contour maps. mdpi.com These maps guide the design of new molecules with enhanced potency. mdpi.com

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of quinoline derivatives.

| Descriptor Class | Examples | Potential Correlation with Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Receptor binding affinity |

| Steric | Molecular volume, surface area | Fit within a binding pocket |

| Hydrophobic | LogP | Membrane permeability, protein binding |

| Topological | Connectivity indices | Molecular shape and branching |

Correlation of Physicochemical Parameters (e.g., LogP, pKa, Molecular Refractivity, Polar Surface Area) with Observed Activities

The biological activity of a compound is often intrinsically linked to its physicochemical properties. Understanding these correlations is fundamental to rational drug design. For quinoline derivatives, several key parameters have been shown to influence their biological effects.

A study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids, which are structurally analogous to the target compound, investigated the correlation between physicochemical parameters and the inhibition of cellular respiration in Ehrlich ascites cells and the inhibition of malate dehydrogenase. nih.gov This research demonstrated that the inhibition of ascites cell respiration was linearly related to the lipophilicity parameter, π (a substituent-specific measure of LogP). nih.gov In contrast, the inhibition of malate dehydrogenase was found to be linearly related to Molecular Refractivity (MR), a measure of the volume occupied by an atom or group of atoms. nih.gov

The following table summarizes the observed correlations for 7-substituted 4-hydroxyquinoline-3-carboxylic acids. nih.gov

| Biological Activity | Correlated Physicochemical Parameter |

| Inhibition of Ehrlich ascites cell respiration | Lipophilicity (π) |

| Inhibition of Malate Dehydrogenase | Molecular Refractivity (MR) |

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a critical measure of a molecule's lipophilicity. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For quinoline derivatives, LogP can significantly impact their ability to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.net

pKa , the acid dissociation constant, determines the ionization state of a molecule at a given pH. For a carboxylic acid-containing compound like this compound, the pKa will influence its solubility, membrane permeability, and ability to interact with biological targets through ionic interactions. The carboxylic acid group is generally expected to have a pKa in the lower range, affecting its charge at physiological pH. nih.gov

Molecular Refractivity (MR) is related to the volume of a molecule and its polarizability. It can be indicative of the steric requirements for a compound to fit into a binding site and can also reflect the potential for van der Waals interactions. nih.gov

Polar Surface Area (PSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. PSA is a good predictor of a drug's ability to permeate cell membranes.

The interplay of these parameters is crucial. For example, while high lipophilicity might enhance membrane permeation, it can also lead to increased metabolic breakdown and reduced aqueous solubility. Therefore, QSAR studies aim to find an optimal balance of these properties to achieve the desired biological activity.

Investigation of Biological Interactions and Molecular Mechanisms

Modulation of Specific Receptor Systems (Non-Human / In Vitro)

Research into quinoline (B57606) derivatives has identified significant interactions with ionotropic receptors crucial for neurotransmission, particularly the inhibitory glycine (B1666218) receptors and the N-methyl-D-aspartate (NMDA) receptor complex.

While direct studies on 6,7-dichloro-4-hydroxyquinoline-3-carboxylic acid are limited, research on the closely related isomer, 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid , has demonstrated notable antagonism at inhibitory glycine receptors (GlyRs). sigmaaldrich.com In studies using Xenopus laevis oocytes expressing the GlyR alpha 1 subunit, this compound was found to inhibit glycine-induced currents. The mechanism of this antagonism is complex, exhibiting a mixed fashion of high-affinity competitive and low-affinity noncompetitive inhibition. This suggests that the molecule may interact with both the glycine binding site and an allosteric site on the receptor. sigmaaldrich.com

The number of selective antagonists for GlyRs remains small, with the alkaloid strychnine (B123637) being the primary high-affinity ligand used in research. The discovery of antagonist activity in dichloro-substituted 4-hydroxyquinoline-3-carboxylic acids highlights this scaffold as significant for developing modulators of glycinergic neurotransmission. sigmaaldrich.com

The glycine modulatory site on the NMDA receptor complex, which is insensitive to strychnine, is a critical target for regulating receptor activity. nih.gov Glycine acts as a necessary co-agonist for the activation of NMDA receptors. nih.gov Analogs of this compound have been shown to act as antagonists at this site.

Studies on various dichloro-substituted quinoline and quinoxaline (B1680401) analogs have provided insights into their potential interaction with the NMDA receptor's glycine site. For instance, 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate was found to antagonize NMDA receptor responses in the neonatal rat spinal cord, an action mediated via the strychnine-insensitive glycine site. nih.gov Similarly, 6,7-dichloroquinoxaline-2,3-dione (DCQX) has been identified as a competitive antagonist that is highly selective for these glycine binding sites. nih.gov These findings indicate that the 6,7-dichloro substitution pattern is favorable for antagonism at this specific site.

| Analog Compound | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid | Inhibitory Glycine Receptor (GlyR) | Mixed competitive and noncompetitive antagonism. | sigmaaldrich.com |

| 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate | NMDA Receptor Glycine Site | Unsurmountable antagonism. | nih.gov |

| 6,7-dichloroquinoxaline-2,3-dione (DCQX) | NMDA Receptor Glycine Site | Specific and competitive antagonism. | nih.gov |

Enzymatic Inhibition and Biochemical Pathway Modulation

Derivatives of the 4-hydroxyquinoline-3-carboxylic acid scaffold have been shown to inhibit critical enzymes involved in bacterial replication and cellular metabolism.

The 4-quinolone class of compounds, to which this compound belongs, are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV. drugbank.comresearchgate.net These enzymes are essential for bacterial DNA replication, managing DNA supercoiling, and decatenating interlinked daughter chromosomes. drugbank.com The primary mechanism of action involves the stabilization of the enzyme-DNA cleavage complex. nih.gov By binding to this complex, quinolones trap the enzymes on the DNA, which leads to a rapid and reversible inhibition of DNA synthesis, cessation of cell growth, and ultimately, the release of double-strand DNA breaks that are fatal to the bacterium. drugbank.comresearchgate.net

In many gram-negative bacteria, DNA gyrase is the primary target, while in some gram-positive bacteria, topoisomerase IV is the initial site of action. drugbank.com Research on related intermediates, such as N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, has confirmed that the 4-hydroxy-quinolone fragment plays a crucial role in binding to the ATP-binding site of DNA gyrase (GyrB), further validating this mechanism for the broader chemical class. univie.ac.at

Studies on a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids have demonstrated their ability to inhibit cellular respiration in Ehrlich ascites tumor cells. nih.govnih.gov A quantitative structure-activity relationship (QSAR) analysis revealed a significant correlation between the inhibitory activity and the van der Waals volume of the substituent at the 7-position. nih.gov The correlation was found to be parabolic, suggesting that there is an optimal size for the substituent to achieve maximum inhibition of whole-cell respiration. This implies that the substituent's bulk influences membrane transport or interaction with the intracellular target. nih.govnih.gov

The inhibitory effects of 4-hydroxyquinoline-3-carboxylic acid derivatives extend to specific enzymes within the cellular respiration pathway, such as malate (B86768) dehydrogenase (MDH). nih.govacs.org This enzyme is crucial for the tricarboxylic acid (TCA) cycle. nih.gov In contrast to the parabolic correlation observed for whole-cell respiration, the inhibition of isolated malate dehydrogenase by 7-substituted 4-hydroxyquinoline-3-carboxylic acids showed a linear correlation with the van der Waals volume. nih.gov This linear relationship suggests that larger substituents at the 7-position lead to greater inhibitory potency against the isolated enzyme, likely due to enhanced binding interactions. nih.govnih.gov Lipophilic congeners within this class of compounds have shown a particular specificity for inhibiting the mitochondrial isoform of malate dehydrogenase. nih.gov

| Biological Target | Compound Class | Structure-Activity Relationship Finding | Reference |

|---|---|---|---|

| Cellular Respiration (Ehrlich Ascites Cells) | 7-Substituted 4-hydroxyquinoline-3-carboxylic acids | A parabolic correlation exists between inhibitory activity and the van der Waals volume of the 7-substituent. | nih.gov |

| Malate Dehydrogenase (Isolated Enzyme) | 7-Substituted 4-hydroxyquinoline-3-carboxylic acids | A linear correlation exists between inhibitory activity and the van der Waals volume of the 7-substituent. | nih.gov |

Mechanisms of Action on Photosystem II Electron Transfer (Insights from related hydroxyquinolines)

While direct studies on this compound's effect on Photosystem II (PSII) are not extensively documented, the mechanism of action can be inferred from research on related hydroxyquinoline compounds. These compounds are known to inhibit photosynthetic electron transport in PSII. The primary site of action for many inhibitors of PSII is the QB-binding niche on the D1 protein. By binding to this site, they block the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively interrupting the photosynthetic electron transport chain.

The inhibitory efficiency of hydroxyquinoline derivatives is often linked to their lipophilicity and the electronic properties of their substituents. For instance, ring-substituted 8-hydroxyquinoline-2-carboxanilides have demonstrated that their ability to inhibit photosynthetic electron transport is dependent on these physicochemical characteristics. The interaction of these compounds with components of the PSII complex, such as chlorophyll (B73375) a and aromatic amino acids, further supports their role as inhibitors. The general mechanism involves the disruption of electron flow on the acceptor side of PSII, specifically between the primary electron donor P680 and the plastoquinone (B1678516) QB. This interruption of electron transfer ultimately hinders the production of ATP and NADPH, which are crucial for carbon dioxide fixation.

Antioxidant Activity and Free Radical Scavenging Capabilities

Evaluation of Radical Scavenging Potency (e.g., ABTS, DPPH, galvinoxyl radicals)

The antioxidant potential of various dichloro-4-quinolinol-3-carboxylic acid isomers has been evaluated through their ability to scavenge stable free radicals. In comparative studies, different isomers have shown varying degrees of efficacy against 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and galvinoxyl radicals.

For instance, the 5,7-dichloro isomer has been reported to exhibit the highest scavenging activity for all three radicals. This suggests that the position of the chlorine atoms on the quinoline ring significantly influences the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. The scavenging activities are typically quantified by the concentration of the compound required to decrease the initial radical concentration by 50% (IC50).

Table 1: Radical Scavenging Activity of Dichloro-4-quinolinol-3-carboxylic Acid Isomers

| Compound | ABTS Scavenging | DPPH Scavenging | Galvinoxyl Scavenging |

| 5,7-dichloro isomer | High | High | High |

| Other isomers | Moderate to Low | Moderate to Low | Moderate to Low |

This table provides a qualitative comparison based on available research findings.

Protection of Biological Macromolecules (e.g., DNA, lipids) Against Oxidative Damage in vitro

The protective effects of dichloro-4-quinolinol-3-carboxylic acids against oxidative damage to essential biological macromolecules have been investigated. These studies assess the compounds' ability to shield lipids and DNA from the detrimental effects of reactive oxygen species (ROS).

In terms of lipid peroxidation, the efficacy of these compounds has been tested in models such as the 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH)-induced oxidation of methyl linoleate (B1235992). Research has indicated that the 6,8-dichloro isomer is particularly effective in protecting methyl linoleate from oxidation. Furthermore, certain isomers, including the 5,7- and 5,8-dichloro derivatives, have demonstrated the ability to retard β-carotene bleaching in a β-carotene-linoleic acid emulsion, further highlighting their lipid-protective antioxidant activity.

Regarding DNA protection, various dichloro isomers have shown the capacity to prevent damage induced by different oxidizing agents. For example, the 5,8- and 6,8-dichloro isomers have been found to be efficient in protecting DNA from hydroxyl radical-mediated oxidation. In assays involving AAPH-induced DNA oxidation, the 5,8-dichloro isomer and the 7-chloro derivative were shown to be active. Interestingly, in the context of Cu2+/glutathione-mediated DNA oxidation, only the 7-chloro-4-quinolinol-3-carboxylic acid demonstrated protective effects.

Table 2: Protective Effects of Dichloro-4-quinolinol-3-carboxylic Acid Isomers on Biological Macromolecules

| Compound Isomer | Protection of Methyl Linoleate (AAPH-induced) | Protection of DNA (.OH-mediated) | Protection of DNA (AAPH-induced) | Protection of DNA (Cu2+/GSH-mediated) |

| 5,7-dichloro | Moderate | - | - | - |

| 5,8-dichloro | Moderate | High | Active | - |

| 6,8-dichloro | High | High | - | - |

| 7,8-dichloro | - | - | - | - |

| 7-chloro | - | - | Active | Active |

This table summarizes the observed protective effects based on published in vitro studies. "-" indicates data not reported or not significant.

Mechanism of Antioxidant Action

The antioxidant mechanism of hydroxyquinoline derivatives, including this compound, is primarily attributed to their ability to act as hydrogen or electron donors. The phenolic hydroxyl group at the 4-position is crucial for this activity. Upon donation of a hydrogen atom to a free radical, the hydroxyquinoline is converted into a relatively stable radical itself, which is resonance-stabilized by the aromatic ring system. This resonance delocalization of the unpaired electron prevents the propagation of the radical chain reaction.

Structure Activity Relationship Sar Studies

Impact of Halogen Substitution Patterns (6,7-dichloro vs. 5,7-dichloro, 7-chloro, etc.) on Molecular Interactions

The presence, number, and position of halogen substituents on the quinoline (B57606) core are critical determinants of biological activity, influencing factors such as lipophilicity, electronic distribution, and steric profile. nih.gov These modifications can profoundly affect how the molecule fits into a binding pocket and interacts with key residues. nih.gov

Positional Effects of Chlorine Atoms on Receptor Binding Affinity

The specific placement of chlorine atoms on the quinoline ring can dramatically alter a compound's affinity for its molecular target. For instance, in a study of tacrine-quinoline hybrids designed as cholinesterase inhibitors, the substitution pattern on the quinoline moiety significantly modulated activity. While a 5-fluoro substitution on an 8-hydroxyquinoline (B1678124) scaffold led to potent inhibition, the presence of a 5,7-dichloro substitution resulted in a marked decrease in activity. mdpi.com This reduction is attributed to potential steric hindrance within the enzyme's binding site or an unfavorable alteration of the molecule's electronic properties, which interferes with binding. mdpi.com

Conversely, the 6,7-disubstituted pattern, as seen in the subject compound, is a feature of certain potent kinase inhibitors. A series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles were developed as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, indicating that this substitution pattern is favorable for binding to these specific targets. nih.gov The 7-chloroquinoline (B30040) scaffold is also recognized as a privileged structure in medicinal chemistry for developing agents that target various receptors. durham.ac.uk These findings suggest that while dichlorination can be detrimental in some positions (e.g., 5,7), it can be advantageous in others (e.g., 6,7), depending on the topology and chemical environment of the target receptor.

Interactive Data Table: Impact of Quinoline Substitution on Cholinesterase Inhibition This table illustrates how different substitutions on a quinoline ring, linked to a tacrine (B349632) moiety, affect the inhibitory concentration (IC₅₀) against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

| Compound ID | Quinoline Substitution | Target Enzyme | IC₅₀ (µM) |

| 16e | 8-hydroxy | AChE | 0.10 |

| 16e | 8-hydroxy | BuChE | 0.035 |

| 16f | 5-fluoro-8-hydroxy | AChE | 0.087 |

| 16f | 5-fluoro-8-hydroxy | BuChE | 0.028 |

| 16c | 5,7-dichloro-8-hydroxy | AChE | 2.68 |

| 16c | 5,7-dichloro-8-hydroxy | BuChE | 0.99 |

Data sourced from a study on tacrine-quinoline hybrids. mdpi.com

Influence on Enzymatic Inhibition Profiles

The pattern of halogen substitution significantly influences a molecule's ability to inhibit specific enzymes. SAR studies on quinoline carboxylic acid analogs as inhibitors of L1210 dihydroorotate (B8406146) dehydrogenase (DHODH) identified the benzo portion of the quinoline ring as a critical region for substitutions. nih.gov The well-characterized DHODH inhibitor, Brequinar, features a fluorine atom at the C6 position, highlighting the importance of halogenation in this region for potent enzymatic inhibition. nih.gov

Further studies on 6,7-dichloro-5,8-quinolinedione derivatives, which share the same dichlorination pattern as the subject compound, showed they are good substrates for the enzyme DT-diaphorase (NQO1). mdpi.com The enzymatic conversion rates were high for these compounds, indicating that the 6,7-dichloro arrangement is compatible with productive interactions within the NQO1 active site. mdpi.com As demonstrated with cholinesterase inhibitors, a 5,7-dichloro substitution pattern can be detrimental to enzymatic inhibition, suggesting that the positional arrangement of halogens is key to achieving desired inhibitory profiles. mdpi.com

Role of the 4-Hydroxyl Group in Biological Activity

The 4-hydroxyl group is a pivotal functional group in this class of molecules, contributing to both the structural properties and the biological interactions of the compound through its capacity for hydrogen bonding and its existence in tautomeric forms. mdpi.comresearchgate.net

Hydrogen Bonding Contributions and Tautomeric Preferences

The 4-hydroxyl group is a versatile hydrogen bond donor and acceptor, which can be crucial for binding affinity. researchgate.net Its presence can facilitate strong interactions with amino acid residues in a target's active site. mdpi.com

Significance of the 3-Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a recurring feature in many biologically active quinolines and is often essential for their mechanism of action.

Importance for Binding and Coordination

The 3-carboxylic acid moiety is a strong hydrogen bond donor and acceptor and can be deprotonated to form a carboxylate anion under physiological conditions. This anionic charge is frequently critical for forming high-energy interactions, such as salt bridges, with positively charged amino acid residues (e.g., arginine, lysine) in an enzyme's active site.

This is exemplified in the SAR of quinoline-4-carboxylic acids as inhibitors of DHODH, where the C4-carboxylic acid is a strict requirement for activity. nih.govnih.gov Similarly, for derivatives of 3-quinoline carboxylic acid designed as inhibitors of protein kinase CK2, molecular modeling shows the carboxyl group forming vital hydrogen bonds within the ATP-binding pocket. nih.govresearchgate.net Beyond enzymatic inhibition, the 3-carboxylic acid group has been implicated in the binding of quinoline derivatives to the minor groove of DNA, where it can interact with nucleic acid base pairs. nih.govresearchgate.net The planar quinoline ring facilitates intercalation, while the functional groups provide specific hydrogen bonding interactions. nih.gov The proximity of the carboxylic acid to the quinoline nitrogen also creates a potential bidentate ligand capable of chelating metal ions, which can be another mechanism of biological action. researchgate.net

Effect of Esterification or Amidation on Activity

Modification of the carboxylic acid moiety at the C-3 position of the quinoline scaffold through esterification or amidation is a key strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. The carboxylic acid group, while often crucial for receptor interaction, can lead to poor oral bioavailability and limited penetration of the blood-brain barrier due to its polarity. Converting this group into less polar esters or amides can significantly alter the compound's activity and therapeutic potential.

Esterification:

The conversion of the carboxylic acid to an ester can influence the compound's lipophilicity and its ability to act as a prodrug. While specific studies on esters of 6,7-dichloro-4-hydroxyquinoline-3-carboxylic acid are limited, research on related quinoline carboxylic acids suggests that esterification can impact activity. For instance, in other series of quinoline-based compounds, the nature of the ester group (e.g., methyl, ethyl, or more complex moieties) can affect the compound's interaction with its biological target and its metabolic stability.

Amidation:

The formation of amides from the carboxylic acid has been a more extensively explored avenue for similar quinoline-based NMDA receptor antagonists. This modification can lead to derivatives with altered binding affinities, improved selectivity, and enhanced central nervous system penetration. Studies on kynurenic acid amides have demonstrated that the nature of the amine substituent plays a crucial role in determining the biological activity.

For instance, the introduction of aminoalkyl side chains can significantly impact the compound's interaction with the NMDA receptor. The length of the alkyl chain and the nature of the terminal amine (e.g., dimethylamino, pyrrolidinyl) are critical determinants of antagonist potency and can also influence the compound's side-effect profile. Research on kynurenic acid amides has shown that specific side chain lengths can optimize neuroprotective effects while minimizing undesirable motor side effects.

The table below summarizes findings from studies on analogous 4-hydroxyquinoline-carboxamides, illustrating the impact of side-chain modifications on biological outcomes.

| Compound Analogue (based on Kynurenic Acid) | Modification at Carboxylic Acid | Key Research Finding |

| Kynurenic Acid (Parent Compound) | Unmodified Carboxylic Acid | Endogenous NMDA receptor antagonist with limited blood-brain barrier penetration. |

| N-(2-(dimethylamino)ethyl)-4-hydroxyquinoline-2-carboxamide | Amidation with N,N-dimethylethanamine | Can suppress dopaminergic and glutamatergic hyperactivity. |

| N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide | Amidation with N,N-dimethylpropanamine | Preserves neuroprotective glutamatergic modulation while reducing ataxia. |

| 4-hydroxy-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-2-carboxamide | Amidation with 2-(pyrrolidin-1-yl)ethanamine | Demonstrates altered motor activity profiles in preclinical studies. |

These findings from closely related compounds suggest that amidation of this compound with various aminoalkylamines could yield derivatives with modulated NMDA receptor antagonist activity and potentially improved pharmacokinetic profiles. The dichloro substitution on the benzene (B151609) ring of the quinoline scaffold is expected to further influence the electronic and lipophilic properties of the molecule, likely impacting its interaction with the receptor binding site.

Stereochemical Considerations (if applicable to derivatives)

Stereochemistry can play a pivotal role in the biological activity of drug molecules, as different stereoisomers can exhibit distinct affinities for their targets and have different metabolic fates. In the context of derivatives of this compound, stereochemical considerations would become highly relevant if chiral centers are introduced during the synthesis of its esters or amides.

For example, if the ester or amide side chain contains a chiral center, the resulting diastereomers could display significant differences in their biological activity. Studies on other classes of NMDA receptor antagonists have shown that the receptor can exhibit a high degree of stereoselectivity.

However, based on the available scientific literature, there are no specific studies that have reported the synthesis and stereospecific biological evaluation of chiral derivatives of this compound. Therefore, while the principles of stereochemistry are fundamentally important, their specific application to this class of compounds remains an area for future investigation. The synthesis of enantiomerically pure derivatives and the subsequent evaluation of their biological activity would be necessary to elucidate the stereochemical requirements for optimal interaction with their biological targets.

Synthesis and Biological Evaluation of Derivatives and Analogs

Systematic Modification of the Quinoline (B57606) Core

Systematic modification of the quinoline ring is a key strategy to modulate the physicochemical and biological properties of the parent compound. These modifications include the introduction of various substituents and the exploration of different functional groups at several positions.

The introduction of diverse substituents onto the quinoline framework is a primary method for creating chemical diversity. For instance, in a series of 2-phenyl-quinoline-4-carboxylic acid derivatives designed as SIRT3 inhibitors, various groups were attached to the 2-phenyl ring. frontiersin.org Although the core is different, the principles of modification can be applied. For example, the synthesis of 2-(4-aminophenyl)quinoline-4-carboxylic acid was achieved by reacting isatin (B1672199) with 1-(4-aminophenyl)ethan-1-one in the presence of potassium hydroxide (B78521). frontiersin.org This intermediate was then acylated to introduce groups like the acrylamide (B121943) moiety. frontiersin.org

Similarly, research on 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles, which are structurally related, has shown that introducing substituents at the 6-position, such as butynamide and crotonamide (B15916) groups bearing water-solubilizing substituents, can lead to potent irreversible inhibitors of EGFR and HER-2 kinases. nih.gov These modifications highlight how aryl and heteroaryl groups, as well as reactive alkyl moieties, can be strategically incorporated to target specific biological molecules.

Exploring a variety of functional groups at different positions on the quinoline ring allows for the fine-tuning of a compound's properties. The carboxylic acid at the 3-position is a common point for modification. For example, studies on other biarylalkyl carboxylic acids have shown that converting the carboxylic acid to various amides (e.g., morpholine, thiomorpholine, or methyl sulfonyl piperazine (B1678402) derivatives) can enhance biological activity. researchgate.net

The 4-position has also been a target for modification. In a series of 7-chloroquinoline (B30040) derivatives, the 4-hydroxy group was replaced with a thioalkyl group, which was then further functionalized. nih.gov For example, 7-chloro-4-hydroxyquinoline (B73993) was converted to 7-chloro-4-thioquinoline, followed by reaction with alkyl halides to introduce thioether linkages. These were subsequently oxidized to sulfinyl and sulfonyl derivatives, demonstrating the introduction of diverse sulfur-based functional groups. nih.gov

Furthermore, the synthesis of 2,4-dichloro quinolines from 2,4-dihydroxy quinoline precursors using reagents like phosphorus oxychloride (POCl3) allows for subsequent reactions with various amines to introduce functional diversity at the 2- and 4-positions. heteroletters.org

Hybrid Compounds Incorporating Other Bioactive Moieties

Creating hybrid molecules by combining the quinoline scaffold with other known bioactive moieties is a strategy to develop compounds with potentially novel or enhanced biological activities. This approach leverages the properties of both parent molecules. For instance, researchers have synthesized hybrids of 8-hydroxyquinoline (B1678124), a related scaffold, with other bioactive structures. nih.gov One example involves linking 8-hydroxyquinoline with ciprofloxacin, an antibiotic. nih.gov Another strategy involves conjugating hydroxyquinolines with coumarins, which are known for their own diverse biological effects. nih.gov These hybrid compounds are synthesized by linking the two moieties through flexible or rigid linkers, such as bromoalkylated chains. nih.gov The resulting conjugates are then evaluated to see if the combined structure leads to synergistic or additive biological effects. nih.gov

Comparative Biological Activity Studies of Synthesized Analogs in Non-Human Systems

The synthesized derivatives and analogs undergo rigorous biological testing in non-human systems to determine their activity and to establish structure-activity relationships (SAR).

A variety of in vitro assays are employed to characterize the biological profiles of new analogs. These assays are crucial for understanding the mechanism of action at a molecular and cellular level.

Enzyme Inhibition Assays: A primary method for evaluating new compounds is to test their ability to inhibit specific enzymes. For example, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were evaluated for their inhibitory activity against sirtuin (SIRT) enzymes. frontiersin.org The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays. In one study, compound P6 showed an IC50 of 7.2 µM against SIRT3, demonstrating selectivity over other sirtuin isoforms. frontiersin.org Similarly, 7-substituted 4-hydroxyquinoline-3-carboxylic acids were assessed for their ability to inhibit malate (B86768) dehydrogenase. nih.gov

Receptor Binding Assays: These assays are used to determine if a compound binds to a specific receptor and with what affinity. nih.gov Radioligand binding assays are a common format where the new compound competes with a known radioactive ligand for binding to the receptor. nih.gov The inhibition constant (Ki) is then calculated to quantify the compound's binding affinity.

Cellular Effects: The effects of the compounds on whole cells are often studied. For instance, 7-substituted 4-hydroxyquinoline-3-carboxylic acids were evaluated for their ability to inhibit the respiration of Ehrlich ascites cells. nih.gov Antiproliferative assays are also common, where the cytotoxicity of compounds against various cancer cell lines is measured. nih.gov For example, 7-chloro-(4-thioalkylquinoline) derivatives were tested against a panel of human cancer cell lines to determine their cytotoxic activity. nih.gov

| Compound Series | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acids | SIRT3 | Compound P6 showed an IC50 of 7.2 µM. | frontiersin.org |

| 7-Substituted 4-hydroxyquinoline-3-carboxylic acids | Malate Dehydrogenase | Inhibition was found to be linearly related to the molar refractivity (MR) of the substituent. | nih.gov |

| 6,7-Disubstituted-4-anilinoquinoline-3-carbonitriles | EGFR and HER-2 Kinases | Compounds with Michael acceptors at the 6-position functioned as irreversible inhibitors. | nih.gov |

The ultimate goal of synthesizing and testing a series of analogs is to establish a clear structure-activity relationship (SAR). This involves correlating specific structural modifications with observed changes in biological activity.

For the 7-substituted 4-hydroxyquinoline-3-carboxylic acids, correlation analysis revealed that the inhibition of ascites cell respiration was linearly related to the lipophilicity (π) of the substituent at the 7-position. nih.gov In contrast, the inhibition of the enzyme malate dehydrogenase was linearly related to the molar refractivity (MR), a measure of volume and polarizability. nih.gov This indicates that different properties of the substituent are crucial for different biological effects.

In the case of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles, the addition of a dialkylamino group to the Michael acceptor at the 6-position increased the reactivity and water solubility, leading to enhanced biological properties as kinase inhibitors. nih.gov For the 2-phenyl-quinoline-4-carboxylic acid derivatives, molecular docking studies were used to understand why certain compounds were selective for SIRT3 over other isoforms, correlating the binding pattern with the observed inhibitory activity. frontiersin.org These SAR studies are vital for guiding the rational design of more potent and selective compounds for further investigation.

| Compound Series | Structural Modification | Effect on Biological Activity | Reference |

|---|---|---|---|